(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide
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Overview
Description
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a phenyl ring substituted with an isobutyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-isobutylbenzaldehyde and 1-phenylethylamine as the primary starting materials.
Condensation Reaction: The 4-isobutylbenzaldehyde undergoes a condensation reaction with 1-phenylethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the amidation of the amine with acryloyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid to introduce substituents at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amide derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
(E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, its potential anti-inflammatory activity could be attributed to the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-isobutylphenyl)-N-(1-phenylethyl)-2-propenamide can be compared with other amide derivatives, such as:
- (E)-3-(4-methylphenyl)-N-(1-phenylethyl)-2-propenamide
- (E)-3-(4-tert-butylphenyl)-N-(1-phenylethyl)-2-propenamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16(2)15-19-11-9-18(10-12-19)13-14-21(23)22-17(3)20-7-5-4-6-8-20/h4-14,16-17H,15H2,1-3H3,(H,22,23)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREFZLVBMVNKQN-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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